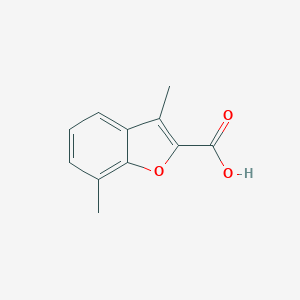

3,7-Dimethyl-benzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEJSYJMMRPGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390336 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-24-6 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Activity Profiling of 3,7 Dimethyl Benzofuran 2 Carboxylic Acid and Its Derivatives

Antimicrobial Activities

Benzofuran (B130515) derivatives are recognized for their significant antimicrobial properties, with various studies highlighting their efficacy against a range of bacterial and fungal pathogens. nih.gov

Derivatives of benzofuran-2-carboxylic acid have demonstrated notable antibacterial activity. For instance, a series of 2,4,6-trimethoxy benzofuran derivatives were reported as effective antibacterial agents. Specifically, a benzofuran carbohydrazide (B1668358) derivative displayed excellent activity against E. coli and S. aureus, with inhibition zones of 27 mm and 26 mm, respectively, at a concentration of 25 μg mL−1. rsc.org This was comparable to the standard drug norfloxacin. rsc.org Another derivative, a benzofuran carboxylic acid, showed remarkable activity against P. aeruginosa and S. pyogenes with inhibition zones of 21 mm and 23 mm, respectively. rsc.org

Furthermore, certain 3-methanone-6-substituted-benzofuran derivatives exhibited excellent in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa, with MIC80 values ranging from 0.78 to 12.5 μg mL−1. rsc.org The introduction of halogen atoms, such as bromine, into the benzofuran structure has been shown to enhance biological activity. umlub.pl For example, certain halogenated derivatives of 3-benzofurancarboxylic acids were active against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL. nih.govmdpi.com

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Benzofuran carbohydrazide | E. coli | Inhibition Zone: 27 mm at 25 μg mL−1 | rsc.org |

| Benzofuran carbohydrazide | S. aureus | Inhibition Zone: 26 mm at 25 μg mL−1 | rsc.org |

| Benzofuran carboxylic acid | P. aeruginosa | Inhibition Zone: 21 mm | rsc.org |

| Benzofuran carboxylic acid | S. pyogenes | Inhibition Zone: 23 mm | rsc.org |

| 3-Methanone-6-substituted-benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC80: 0.78–12.5 μg mL−1 | rsc.org |

| Halogenated 3-benzofurancarboxylic acids | Gram-positive cocci | MIC: 50 to 200 μg/mL | nih.govmdpi.com |

The antifungal potential of benzofuran-2-carboxylic acid derivatives has also been well-documented. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acids have exhibited antifungal activity against Candida strains, including C. albicans and C. parapsilosis, with a reported MIC of 100 μg/mL. nih.govmdpi.comnih.gov The presence of a pyrazole (B372694) moiety linked to the benzofuran ring has been shown to impart high antifungal activity. rsc.org

A series of benzofuran-3-carbohydrazide derivatives were screened for their antifungal activity against Candida albicans, with some members of the series showing greater activity. rsc.org Furthermore, certain benzofuranyl pyrazole derivatives demonstrated promising antifungal activities against C. albicans, in some cases exceeding the efficacy of the reference compound, fluconazole. rsc.org

| Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acids | C. albicans, C. parapsilosis | MIC: 100 μg/mL | nih.govmdpi.comnih.gov |

| Benzofuranyl pyrazole derivatives | C. albicans | More active than fluconazole | rsc.org |

While research on the antiviral properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid is limited, the broader family of benzofuran derivatives has shown potential in this area. umlub.plnih.gov For instance, Ailanthoidol, a natural benzofuran, exhibits antiviral activity. nih.gov Although specific data on benzofuran-2-carboxylic acid derivatives against viruses is not detailed in the provided search results, the general biological activity profile of the benzofuran scaffold suggests that this is a plausible area for future investigation.

Anti-inflammatory Effects

Benzofuran derivatives are known to possess anti-inflammatory properties. nih.govumlub.plnih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory effects. nih.gov Several of these compounds were found to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2, and by decreasing the secretion of inflammatory mediators such as interleukin-6, Chemokine (C-C) Ligand 2, nitric oxide, and prostaglandin (B15479496) E2. nih.gov The IC50 values for these effects ranged from 1.1 to 20.5 µM. nih.gov

The structure-activity relationship analysis suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of benzofuran derivatives. nih.gov

Antioxidant Properties

The antioxidant potential of benzofuran derivatives has been a subject of interest. nih.gov A study on 3,3-disubstituted-3H-benzofuran-2-one derivatives highlighted their antioxidant properties, with one compound, in particular, showing a great ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y cells from catechol-induced death. mdpi.com This suggests that the benzofuran scaffold can be a promising basis for developing novel antioxidant strategies for neurodegenerative disorders. mdpi.com

Furthermore, a series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their in vitro antioxidant activity. researchgate.net Several of the tested compounds showed good chelating ability with Fe+2 ions and good scavenging activity against DPPH free radicals. researchgate.net

Anticancer and Cytotoxic Activities

The benzofuran scaffold is a key component of many compounds with anticancer properties. nih.gov Various derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. nih.govmdpi.com

For instance, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate and its diethylaminoethoxy derivative showed significant cytotoxic activity against human cancer cell lines. nih.govmdpi.com Halogenation of the benzofuran ring has been found to consistently result in a significant increase in anticancer activities. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which can improve binding affinity to molecular targets. nih.gov

A study on benzofuran-based oxadiazole conjugates reported promising anticancer activities against pancreatic (MIA PaCa2) and human colon cancer cells (HCT116), with IC50 values ranging from 3.27 to 11.27 μM. nih.gov The bromo derivative was the most potent against HCT116 with an IC50 value of 3.27 μM. nih.gov Additionally, some newly synthesized derivatives of benzofurans have shown significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, with selectivity for cancer cells over normal cells. researchgate.net

| Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran-based oxadiazole conjugate (bromo derivative) | HCT116 (Colon Cancer) | 3.27 μM | nih.gov |

| Halogenated benzofuran derivative | HL60 (Leukemia) | 0.1 μM | nih.gov |

| Halogenated benzofuran derivative | K562 (Leukemia) | 5 μM | nih.gov |

Selective Cytotoxicity Against Human Cancer Cell Lines

Derivatives of benzofuran-2-carboxylic acid have been identified as possessing significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net The introduction of certain substituents into the benzofuran core can lead to new derivatives with enhanced therapeutic value. nih.gov

Research has shown that halogenated derivatives of benzofuran, for instance, exhibit increased anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its target. nih.gov One study highlighted a bromo derivative that was particularly cytotoxic towards K562 and HL-60 leukemic cell lines, with IC50 values of 5.0 µM and 0.1 µM, respectively, while showing no toxicity to healthy endothelial cells. nih.gov

Furthermore, hybrid benzofuran derivatives, such as those combined with chalcone, triazole, piperazine, and imidazole (B134444), have emerged as potent cytotoxic agents against malignant tumors. nih.gov The condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes has also yielded a series of benzofuran analogues with potential anticancer activity. nih.gov

Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have also been synthesized and screened for their anticancer activity. One such compound demonstrated excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 µM, while another showed good activity against the MCF7 breast cancer cell line with an IC50 value of 2.07 µM. researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Bromo Derivative | K562 (Leukemia) | 5.0 |

| Bromo Derivative | HL-60 (Leukemia) | 0.1 |

| Amide Derivative 12b | A549 (Lung) | 0.858 |

| Amide Derivative 10d | MCF7 (Breast) | 2.07 |

Inhibition of NF-κB Transcriptional Activity

The transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) is a critical mediator of inflammation, and its dysregulation is implicated in the pathology of numerous diseases, including cancer and inflammatory disorders. nih.gov As a central regulator of inflammatory responses, the modulation of NF-κB signaling is a significant area of investigation for therapeutic intervention. nih.govnih.gov

NF-κB signaling can be targeted at various stages, from receptor activation to the initiation of gene transcription. nih.gov Natural compounds have been studied for their ability to alter NF-κB signaling. mdpi.com For example, quercetin, a natural compound, has been shown to inhibit NF-κB translocation into the cell nucleus and prevent NF-κB-DNA binding. mdpi.com In the context of cancer, constitutive activation of NF-κB can lead to unregulated cell proliferation, making it a key therapeutic target. nih.gov While the broad class of benzofurans is known for anti-inflammatory properties, specific studies detailing the direct inhibitory action of this compound on NF-κB transcriptional activity are an area of ongoing research. researchgate.netijbcp.com

Neurological and Central Nervous System Activities

Benzofuran derivatives have shown promise in the realm of neurological and central nervous system disorders, exhibiting a range of beneficial activities.

Antidepressant Activity

Certain benzofuran compounds have been noted for their potential antidepressant properties. ijbcp.com The despair swim test is a common method for evaluating the antidepressant activity of compounds. ajrconline.org While specific data on this compound is emerging, the broader class of benzofuran derivatives continues to be an area of interest for the development of new antidepressant medications. mdpi.com

Anticonvulsant Properties

The search for novel anticonvulsant agents has led researchers to explore various heterocyclic compounds. Amide derivatives, in particular, have been a focus in drug design for their neuroleptic and anticonvulsant effects. nih.gov For instance, a series of N-(2-hydroxyethyl)amide derivatives were found to possess potent anticonvulsant activity in the maximal electroshock (MES) test, with some compounds showing a high protective index and lower toxicity compared to the standard drug valproate. nih.gov The investigation into benzofuran-based compounds as potential anticonvulsants is a promising avenue of research. researchgate.net

Relevance in Neural Disease Treatment

Benzofuran-based compounds have demonstrated neuroprotective activities, making them relevant for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Some benzofuran derivatives have been shown to inhibit β-amyloid aggregation and protect neuronal cells from its toxic effects. nih.gov

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective effects. Several of these compounds provided considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net Structure-activity relationship studies suggest that methyl and hydroxyl substitutions on the benzofuran moiety may enhance these neuroprotective effects. nih.govresearchgate.net Furthermore, 2-arylbenzofuran derivatives have been synthesized and shown to have good dual inhibitory activity against both cholinesterase and β-secretase, key enzymes in the pathology of Alzheimer's disease. tandfonline.comsemanticscholar.org

Cardiovascular Activities

Synthetic derivatives of benzofuran have found practical applications in treating cardiovascular conditions. nih.gov For example, Amiodarone (B1667116) is a benzofuran derivative used in the management of ventricular and supraventricular arrhythmias. nih.gov Another derivative, Bufuralol, acts as a non-specific β-adrenergic blocker with an affinity for both β1- and β2-adrenergic receptors. nih.gov Researchers have also explored benzofuran-based compounds for their potential as vasodilators. nih.gov Additionally, a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as highly potent and subtype-selective PPARα agonists, which have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models. researchgate.net

Anti-parasitic Activity

Benzofuran derivatives have been identified as a promising class of compounds with potential anti-parasitic applications. rsc.orgnih.gov Research has explored their efficacy against various parasites, including Leishmania species.

In one study, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones were synthesized and evaluated for their activity against Leishmania major promastigotes. nih.gov These compounds combine the nitroimidazole moiety, a known antimicrobial agent, with the benzofuranone core. nih.gov Several derivatives exhibited noteworthy activity. For instance, a compound bearing a 5-bromo substituent on the benzofuranone ring (7c) showed an IC50 value of 13.03 ± 0.53 μM against L. major. nih.gov Furthermore, derivatives with a 5-nitroimidazole substitution demonstrated significantly greater potency against Leishmania donovani axenic amastigotes, with IC50 values ranging from 0.016 to 0.435 μM. nih.gov The most active compound in this series featured a 7-methoxy substituted benzofuranone, highlighting how substitutions on the benzofuran ring influence anti-parasitic activity. nih.gov

| Compound Derivative | Parasite Strain | IC50 (μM) |

|---|---|---|

| 5-Bromo-substituted benzofuranone (7c) | Leishmania major promastigotes | 13.03 ± 0.53 |

| 5-Nitroimidazole substituted benzofuranones | Leishmania donovani axenic amastigotes | 0.016 - 0.435 |

| 7-Methoxy-substituted benzofuranone (5n) | Leishmania donovani axenic amastigotes | 0.016 |

Anti-diabetic Activity

The benzofuran scaffold is a key component in compounds investigated for their anti-diabetic properties. nih.gov Studies have shown that derivatives can exert antihyperglycemic effects through various mechanisms, including the inhibition of enzymes like α-glucosidase. researchgate.net

A study on arylbenzofurans isolated from the root bark of Morus mesozygia identified potent inhibitors of α-glucosidase. researchgate.net Three compounds, including a new prenylated arylbenzofuran named 7-(3-hydroxy-3-methylbutyl)moracin M, demonstrated significant inhibitory activity with IC50 values of 16.9, 16.6, and 40.9 μM, respectively, which were considerably lower than the standard drug acarbose (B1664774) (IC50 = 486 μM). researchgate.net These compounds also showed moderate inhibition of dipeptidyl peptidase-4 (DPP4). researchgate.net

In another line of research, novel benzofuran-based chromenochalcone hybrids were synthesized and evaluated. One compound from this series effectively lowered blood glucose levels in streptozotocin-induced diabetic rats by 22.8% within 5 hours and 25.1% over 24 hours. nih.gov This particular derivative also improved fasting blood glucose, oral glucose tolerance, serum insulin (B600854) levels, and the lipid profile in diabetic mice after 15 days of treatment. nih.gov

| Compound/Derivative Class | Target/Model | Activity/Result |

|---|---|---|

| Arylbenzofurans from Morus mesozygia | α-glucosidase | IC50 values of 16.9, 16.6, and 40.9 μM |

| Benzofuran-based chromenochalcone (Compound 24) | Streptozotocin-induced diabetic rats | 25.1% reduction in blood glucose over 24 hours |

Anti-acetylcholine Activity

Derivatives of benzofuran have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.

A study focused on benzofuran-triazole hybrids revealed that these molecules possess moderate to good inhibitory potential against AChE. nih.gov The potency of these compounds was influenced by the nature of the substituents on the phenyl ring. One of the most active derivatives, featuring a 2,5-dimethoxyphenyl moiety, exhibited an IC50 value of 0.55 ± 1.00 µM against AChE. nih.gov This highlights the potential for developing potent and selective AChE inhibitors based on the benzofuran scaffold. nih.gov

| Compound Derivative | IC50 (μM) against AChE |

|---|---|

| Benzofuran-triazole with 2,5-dimethoxyphenyl moiety (10d) | 0.55 ± 1.00 |

Anti-HIV Activity

The benzofuran nucleus is a recognized scaffold in the design of anti-HIV agents. medcraveonline.comresearchgate.net Research has demonstrated that 2-substituted benzofurans, in particular, are of interest for their potential to inhibit viral replication. medcraveonline.com

A study investigating novel 3-benzoylbenzofurans and their pyrazole derivatives identified several potent inhibitors of HIV-1. nih.gov Notably, a (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran derivative (4b) was found to be a highly potent inhibitor, with IC50 values of 0.49 ± 0.11 μM and 0.12 ± 0.05 μM against two different pseudovirus strains (Q23 and CAP210, respectively). nih.gov Another compound, a (2,3,4-trimethoxybenzoyl)benzofuran (3g), also showed significant activity. nih.gov These findings underscore the potential of the benzofuran scaffold in the development of new antiretroviral drugs. nih.gov

| Compound Derivative | Pseudovirus Strain | IC50 (μM) |

|---|---|---|

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (4b) | Q23 | 0.49 ± 0.11 |

| CAP210 | 0.12 ± 0.05 | |

| (2,3,4-trimethoxybenzoyl)benzofuran (3g) | Q23 | Active |

Structure Activity Relationship Sar Investigations of 3,7 Dimethyl Benzofuran 2 Carboxylic Acid Analogues

Impact of Substituents on Biological Potency and Selectivity

While specific SAR studies detailing the systematic relocation of the methyl groups from the 3 and 7-positions of 3,7-dimethyl-benzofuran-2-carboxylic acid are not extensively documented in publicly available literature, the influence of methyl substitution on the benzofuran (B130515) scaffold can be inferred from broader studies on related analogues.

The 7-methyl group, located on the benzene (B151609) portion of the benzofuran ring, also plays a role in modulating the molecule's properties. It can influence the electronic environment of the aromatic ring and contribute to hydrophobic interactions with the biological target. The combined presence of methyl groups at both the 3 and 7-positions likely creates a unique lipophilic and steric profile that dictates the specific biological activities of this particular scaffold. Further focused studies are required to fully elucidate the precise impact of moving or removing these methyl groups on the therapeutic potential of this compound analogues.

The carboxylic acid moiety at the 2-position of the benzofuran ring is a critical functional group that often plays a pivotal role in the biological activity of these compounds. It can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions. Derivatization of this group into esters, amides, or other functional groups can profoundly impact the compound's potency, selectivity, and pharmacokinetic profile.

Studies on various benzofuran-2-carboxylic acid derivatives have shown that converting the carboxylic acid to an ester or an amide can lead to compounds with enhanced biological activity. For example, a series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and evaluated for their potential as inhibitors of ischemic cell death. nih.gov This suggests that for certain therapeutic targets, a less acidic and more lipophilic functional group at the 2-position is preferred.

The conversion of the carboxylic acid to a carbohydrazide (B1668358), which can then be further modified, has also been a successful strategy in developing new benzofuran-based therapeutic agents. The condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes has yielded derivatives with significant anticancer activity. nih.gov

The following table summarizes the impact of various derivatizations at the 2-position on the biological activity of benzofuran scaffolds, based on findings from broader studies.

| Derivative at 2-Position | Observed Impact on Biological Activity | Potential Rationale |

|---|---|---|

| Ester | Increased potency in some assays (e.g., ischemic cell death inhibition). nih.gov | Increased lipophilicity, improved cell permeability. |

| Amide | Can enhance or maintain activity, depending on the N-substituent. Often improves drug-like properties. | Introduces additional hydrogen bonding opportunities and can modulate solubility and metabolic stability. |

| Carbohydrazide | Serves as a versatile intermediate for creating a diverse library of compounds with a range of biological activities, including anticancer properties. nih.gov | Allows for the introduction of various pharmacophoric groups. |

The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the benzofuran scaffold or on appended phenyl rings is a widely used strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's electronic properties, lipophilicity, and metabolic stability. They can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Halogenation of the benzofuran ring has been shown to be a critical determinant of biological activity in many series of compounds. For instance, the introduction of a bromine atom to the methyl group at the 3-position of a benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

The following table provides examples of how halogen substitutions have influenced the biological activity of benzofuran derivatives.

| Position of Halogen | Type of Halogen | Observed Effect on Biological Activity |

|---|---|---|

| On the benzofuran ring | Bromine, Chlorine | Significant increase in anticancer and antimicrobial activities. nih.govmdpi.com |

| On an attached phenyl ring | Fluorine, Chlorine | Enhanced potency, likely due to favorable hydrophobic interactions. nih.gov |

Replacing the carboxylic acid group at the 2-position with various heterocyclic rings is another effective strategy for modifying the biological activity of benzofuran derivatives. Heterocycles can introduce a range of functionalities, including hydrogen bond donors and acceptors, and can significantly alter the steric and electronic profile of the parent molecule. These modifications can lead to improved interactions with biological targets and enhanced selectivity.

For example, the coupling of the benzofuran nucleus with a 1,2,3-triazole moiety has been shown to produce compounds with moderate to good antimicrobial activity. In another study, the fusion of a quinazolinone or imidazole (B134444) scaffold to the benzofuran core created molecules with desirable drug-like profiles and cytotoxicity. nih.gov

The following table illustrates the impact of introducing different heterocyclic moieties at the 2-position of the benzofuran scaffold.

| Heterocyclic Substituent | Observed Biological Activity |

|---|---|

| 1,2,3-Triazole | Antimicrobial activity. |

| Quinazolinone | Anticancer activity. nih.gov |

| Imidazole | Anticancer activity. nih.gov |

When a phenyl ring is part of the substituent on the benzofuran scaffold, for example in N-phenylamide derivatives of benzofuran-2-carboxylic acid, the nature and position of substituents on this phenyl ring can have a profound impact on biological activity. Substituents can exert their effects through electronic (+M or -M, +I or -I) and steric/hydrophobic interactions.

A study on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives revealed that substituents with a positive mesomeric (+M) effect and hydrophobic groups on the N-phenyl ring potentiated the anticancer and NF-κB inhibitory activities, respectively. nih.gov This highlights the importance of tuning the electronic and hydrophobic properties of this part of the molecule to optimize biological activity.

The following table summarizes the effects of different types of phenyl ring substituents on the biological activity of benzofuran derivatives.

| Type of Substituent | Effect | Impact on Biological Activity |

|---|---|---|

| Electron-donating groups (+M effect) | Increase electron density in the phenyl ring. | Potentiated anticancer activity. nih.gov |

| Hydrophobic groups | Increase lipophilicity. | Potentiated NF-κB inhibitory activity. nih.gov |

Identification and Optimization of Lead Scaffolds for Therapeutic Development

The systematic investigation of the structure-activity relationships of this compound analogues allows for the identification of lead scaffolds with promising therapeutic potential. Once a lead compound with a desirable level of activity is identified, further optimization is typically undertaken to improve its drug-like properties, such as potency, selectivity, metabolic stability, and pharmacokinetic profile.

For instance, in the development of novel anticancer agents, a benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity. nih.gov This discovery provides a starting point for further chemical modifications to enhance its therapeutic index. The optimization process might involve fine-tuning the substituents on both the benzofuran and the phenyl rings, as well as exploring different linkers between these two moieties. The ultimate goal is to develop a clinical candidate with an optimal balance of efficacy and safety.

Computational and Theoretical Investigations of 3,7 Dimethyl Benzofuran 2 Carboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Applications in Molecular Property Exploration

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net It has been widely applied to the study of benzofuran (B130515) derivatives to predict their geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

Structural optimization of benzofuran-2-carboxylic acid and its analogs using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, yields theoretical parameters that show good consistency with experimental data obtained from techniques like X-ray crystallography. nih.gov These calculations are fundamental for understanding the molecule's three-dimensional shape and bond characteristics.

DFT is also employed to calculate various molecular properties that help in understanding the compound's behavior. For instance, studies on benzofuran-stilbene hybrid compounds have used DFT to explore their antioxidative activities by calculating properties related to O–H bond breakage. rsc.org For 1-benzofuran-2-carboxylic acid, DFT calculations have been used to determine optimized geometric parameters, vibrational frequencies, and molecular electrostatic potential maps, which are in good agreement with experimental values. researchgate.net

Table 1: Calculated Molecular Properties for Benzofuran-2-Carboxylic Acid Derivatives using DFT

| Property | 1-benzofuran-2-carboxylic acid | Description |

|---|---|---|

| HOMO Energy | -6.367 eV | Highest Occupied Molecular Orbital energy, related to the electron-donating ability. |

| LUMO Energy | -1.632 eV | Lowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability. |

| Ionization Potential (I) | 6.367 eV | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | 1.632 eV | The energy released when an electron is added to a molecule. |

| Chemical Potential (µ) | -3.999 eV | A measure of the escaping tendency of electrons from a system. |

| Softness (ζ) | 11.49 | A measure of the molecule's polarizability. |

| Electrophilicity (ω) | 3.374 | A measure of the energy lowering of a system when it accepts electrons. |

Data sourced from a study on 1-benzofuran-2-carboxylic acid using DFT/UB3LYP/6-31G(d,p) basis set. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a ligand, such as a benzofuran-2-carboxylic acid derivative, might interact with a biological target, typically a protein or enzyme. nih.gov

Studies on various benzofuran-2-carboxylic acid derivatives have demonstrated their potential as inhibitors for different enzymes. For example, molecular docking has been used to investigate the binding modes of these compounds against Pim-1 kinase, a target implicated in prostate cancer. nih.gov These studies reveal key interactions between the ligand and the active site residues of the protein, highlighting the importance of specific functional groups for binding affinity. nih.gov

In a study of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid, molecular docking was used to evaluate their inhibitory effects against cancer and microbial diseases. nih.gov Similarly, newly designed benzofuran-1,2,3-triazole hybrids were screened against the Epidermal Growth Factor Receptor (EGFR) in lung cancer, with docking studies revealing stable interactions within the receptor's active site. researchgate.net The reliability of docking results is often assessed by the root-mean-square deviation (RMSD) value, which should ideally not exceed 2.0 Å. researchgate.net

Table 2: Example of Molecular Docking Results for a Benzofuran Derivative

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| BENZ-0454 | EGFR (PDB ID: 4HJO) | -10.2 | Not Specified |

| BENZ-0143 | EGFR (PDB ID: 4HJO) | -10.0 | Not Specified |

| BENZ-1292 | EGFR (PDB ID: 4HJO) | -9.9 | Not Specified |

| BENZ-0335 | EGFR (PDB ID: 4HJO) | -9.8 | Not Specified |

Data from a study on benzofuran-1,2,3-triazole hybrids targeting EGFR. researchgate.net

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

For benzofuran derivatives, the planarity of the benzofuran ring system is a key structural feature. mdpi.com X-ray crystallography studies on 1-benzofuran-2-carboxylic acid show that the molecule is planar. researchgate.net In this compound, the benzofuran oxygen is in an anti position relative to the carboxylic -OH group. researchgate.net The stability of the crystal structure is often maintained by intermolecular hydrogen bonds, which can lead to the formation of dimers, and π-π stacking interactions. researchgate.net

Prediction of Chemical Reactivity and Electronic Structure

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its chemical reactivity. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

For benzofuran derivatives, DFT calculations are used to determine these parameters. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a high electrophilicity index suggests a greater capacity to act as an electrophile in reactions. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3,7-Dimethyl-benzofuran-2-carboxylic acid |

| 1-benzofuran-2-carboxylic acid |

| 1-benzofuran-3-carboxylic acid |

| Benzofuran-stilbene hybrid compounds |

Advanced Research Directions and Potential Applications

Development in Pharmaceutical Sciences and Drug Discovery

The benzofuran-2-carboxylic acid framework is a cornerstone in the design of novel therapeutic agents due to its versatile biological activities. rsc.orgnih.gov Researchers have extensively modified this scaffold to develop compounds with potent and selective activities against various diseases. Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, for instance, have demonstrated significant in vitro anticancer activity against lung (A549) and breast (MCF7) cancer cell lines. nih.gov

Furthermore, the core structure is integral to the development of specific enzyme inhibitors. Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a protein implicated in cancer. mdpi.com The design of these molecules was advanced through fragment-based screening and guided by X-ray crystallography, which revealed key interactions between the carboxylic acid group and the target enzyme. mdpi.com Similarly, derivatives have been designed as inhibitors of NF-κB transcriptional activity, a pathway crucial in inflammation and cancer. These findings underscore the importance of the 3,7-Dimethyl-benzofuran-2-carboxylic acid scaffold as a foundational element for creating a diverse range of potential drug candidates. rsc.org

Applications in Agrochemical Development (e.g., Herbicides, Fungicides)

The benzofuran (B130515) nucleus is a versatile pharmacophore not only in medicine but also in the agrochemical industry for the development of new biologically active agents. wikipedia.org Derivatives of the benzofuran scaffold have shown notable antimicrobial and antifungal properties. nih.govscispace.com For example, certain substituted benzofuran-2-carboxylate 1,2,3-triazoles have exhibited moderate to good inhibition against fungal strains such as Aspergillus niger and Sclerotium rolfsii. wikipedia.org

Research into halogenated derivatives of 3-benzofurancarboxylic acids has also revealed compounds with antifungal activity against Candida strains. researchgate.net The introduction of substituents like methyl, methoxy, and fluoro groups on the benzofuran ring has been shown to enhance antimicrobial efficacy. wikipedia.org This suggests that this compound could serve as a valuable starting material for the synthesis of new fungicides or herbicides, leveraging the inherent bioactivity of its core structure.

Role in Materials Science (e.g., Organic Light-Emitting Diodes)

In materials science, the rigid, planar structure of the benzofuran core is leveraged for applications in electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). industrialchemicals.gov.au Benzofuran derivatives have been synthesized and investigated as materials for various layers within OLED devices. Specifically, dimethyl-dihydrobenzofuran derivatives have been successfully applied as electron-blocking layer (EBL) materials in blue fluorescent OLEDs. industrialchemicals.gov.au These materials exhibit high thermal stability and triplet energy levels, which contribute to enhanced external quantum efficiency and longer device lifetimes. industrialchemicals.gov.au

Other research has focused on developing novel blue fluorescent emitters by integrating a rigid anthracene-benzofuran framework with other functional groups. nih.govresearchgate.net These materials have achieved high current efficiency and stable blue light emission, demonstrating the potential of the benzofuran scaffold in creating next-generation display technologies. nih.govresearchgate.net The tunability of the electronic properties of benzofuran derivatives through chemical modification makes them highly attractive for designing advanced materials for optoelectronic applications.

Utility in Analytical Chemistry as Standards and Detection Agents

In the field of analytical chemistry, pure, well-characterized compounds are essential for the validation of analytical methods and for quality control. This compound is available as a high-quality reference standard for use in pharmaceutical testing and research. epa.gov Its availability in a characterized form allows laboratories to obtain accurate and reproducible results when quantifying related compounds in pharmaceutical preparations or during metabolic studies. As a reference material, it plays a critical role in the early stages of drug discovery and development, ensuring the identity and purity of newly synthesized active pharmaceutical ingredients.

Environmental Studies Pertaining to Degradation and Remediation Strategies

While direct environmental studies on this compound are limited, research on structurally similar compounds, such as dibenzofuran (B1670420) and the benzofuran moiety within the pesticide carbofuran (B1668357), provides insight into potential environmental fate and remediation pathways.

Microbial degradation is a key process for breaking down benzofuran-related structures in the environment. Certain bacteria can co-oxidize dibenzofuran, initiating degradation through dioxygenation and subsequent ring cleavage. nih.gov Similarly, bacteria like Pseudomonas fluorescens have been shown to degrade carbofuran, transforming it into less toxic derivatives. tandfonline.com This suggests that bioremediation, potentially using specialized microorganisms, could be a viable strategy for environments contaminated with benzofuran derivatives. tandfonline.comresearchgate.net

Chemical remediation methods may also be applicable. The Fenton process, an advanced oxidation process, has been used to effectively degrade carbofuran in water. nih.gov For soil contamination, low-temperature thermal desorption has proven effective for removing dibenzofuran, offering a robust decontamination method. epa.gov These technologies represent potential strategies for the remediation of sites contaminated with benzofuran-class compounds.

Exploration of Novel Therapeutic Areas and Molecular Targets

The unique chemical structure of the benzofuran-2-carboxylic acid core has enabled its exploration in a variety of novel therapeutic areas targeting specific molecular pathways. Beyond general anticancer activity, its derivatives are being developed as highly selective inhibitors for next-generation cancer therapies and treatments for other complex diseases.

One significant area is immunology. Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of inhibitors for Lymphoid Tyrosine Phosphatase (LYP, also known as PTPN22). nih.gov Inhibition of LYP can boost T-cell activation and antitumor immunity, making these compounds promising candidates for cancer immunotherapy. nih.gov Other research has successfully targeted different enzymes, including Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, both of which are crucial in cell cycle regulation and cancer progression. mdpi.comtandfonline.com Additionally, novel tacrine-benzofuran hybrids have been designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase and amyloid-beta peptide aggregation.

Table 1: Investigated Molecular Targets for Benzofuran-2-Carboxylic Acid Derivatives

| Therapeutic Area | Molecular Target | Potential Effect of Inhibition |

| Cancer Immunotherapy | Lymphoid Tyrosine Phosphatase (LYP/PTPN22) | Enhances T-cell signaling and antitumor immunity. nih.gov |

| Oncology | Pim-1 Kinase | Blocks signaling pathways involved in cell survival and proliferation. mdpi.com |

| Oncology | Cyclin-Dependent Kinase 2 (CDK2) | Induces cell cycle arrest. tandfonline.com |

| Inflammation, Oncology | NF-κB | Suppresses inflammatory responses and cancer cell survival. |

| Alzheimer's Disease | Acetylcholinesterase (AChE) & Amyloid-beta (Aβ) | Reduces Aβ aggregation and improves cholinergic neurotransmission. |

Continuous Advancement in Synthetic Methodologies and Chemical Transformations

The growing interest in benzofuran derivatives has spurred the development of advanced synthetic methods to access novel and structurally complex molecules. Traditional synthetic routes are being supplemented by modern, more efficient chemical transformations that allow for precise modification of the benzofuran scaffold. scispace.comresearchgate.net

Recent advancements include the use of directing groups to achieve site-selective C-H arylation, allowing for the introduction of new substituents at the C3-position of the benzofuran ring. researchgate.net Following this, transamidation procedures can be used to convert the carboxylic acid into a wide array of complex amides. researchgate.net The carboxylic acid group itself is a versatile handle for chemical transformations. It can be readily converted into acid chlorides, esters, or amides using standard reagents like thionyl chloride or by employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). These evolving synthetic strategies are crucial for expanding the chemical diversity of benzofuran-based compounds available for screening in drug discovery and materials science. scispace.com

Preclinical and Clinical Research Prospects for Promising Analogues

While clinical research specifically on this compound is not extensively documented in publicly available literature, a significant body of preclinical research has focused on various structural analogues of benzofuran-2-carboxylic acid. These studies have unveiled promising therapeutic potential, particularly in oncology. The core benzofuran structure serves as a versatile scaffold, and modifications to this structure have led to the identification of several promising classes of compounds with potent biological activities.

Halogenated Benzofuran Derivatives

A notable area of research involves the halogenation of the benzofuran ring, which has been shown to significantly enhance the anticancer properties of these compounds. mdpi.com The introduction of halogens like bromine, chlorine, or fluorine can improve the binding affinity of these molecules to their biological targets. mdpi.com

One study highlighted that the ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acid was identified as a selective inhibitor of the polo-box domain of polo-like kinase 1 (PLK1-PBD) and demonstrated activity against selected tumor cells both in vitro and in vivo. nih.gov Further research has explored bromo-substituted benzofurans linked to various heterocyclic cores, which have been found to act as p38α MAP kinase inhibitors and exhibit cytotoxic activity against breast cancer cells. nih.gov Additionally, 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives have been reported to have antiproliferative effects against tumor cells. nih.gov Research has also indicated that introducing halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to their unsubstituted parent benzofurans. nih.gov

Fourteen new derivatives of benzofurans, including six brominated compounds, were synthesized and evaluated for their cytotoxic properties against several cancer cell lines. nih.gov Five of these compounds showed significant cytotoxic activity and selectivity for cancer cell lines. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity. nih.gov

| Compound Class | Key Findings | Reference Cancer Cell Lines |

| Halogenated Benzofuran Derivatives | Introduction of halogens (Br, Cl, F) significantly enhances anticancer activity. mdpi.comnih.gov | Leukemia (K562, MOLT-4), Cervical (HeLa), Lung (A549), Breast (MCF-7), Gastric (SGC7901) nih.govnih.gov |

| Ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acid | Selective inhibitor of PLK1-PBD with in vitro and in vivo activity. nih.gov | Not specified |

| Bromo-substituted benzofurans linked to heterocyclic cores | Act as p38α MAP kinase inhibitors with cytotoxic activity. nih.gov | Breast cancer cells |

| 5-chlorobenzofuran-2-carboxamide derivatives | Antiproliferative effects. nih.gov | Not specified |

| Brominated derivatives with bromine on methyl or acetyl groups | Increased cytotoxicity. nih.gov | K562, MOLT-4, HeLa |

Benzofuran-2-Carboxamide (B1298429) Derivatives

Another promising avenue of research is the development of benzofuran-2-carboxamide derivatives. These compounds have demonstrated significant potential as anticancer agents through various mechanisms.

One study focused on the synthesis of two sets of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives. nih.gov The benzofuran-2-carboxamide derivative, designated as 50g, showed the highest antiproliferative potency against HCT-116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cell lines. nih.gov Mechanistic studies revealed that this compound disrupted tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis of A549 cells. nih.gov

In a different study, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide was found to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce their apoptosis. nih.gov This highlights the potential of hybrid molecules that combine the benzofuran-2-carboxamide scaffold with other heterocyclic systems.

Furthermore, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized. bohrium.com Among them, benzofuran-2-carboxylic acid N-(4'-hydroxyphenyl)amide exhibited the most potent anticancer activities against all tested cancer cell lines. bohrium.com

| Derivative Type | Specific Analogue Example | Key Preclinical Findings | Target Cancer Cell Lines |

| Triazole Hybrids | Benzofuran-2-carboxamide derivative 50g | Potent antiproliferative activity; disrupts tubulin polymerization, causes G2/M cell cycle arrest and apoptosis. nih.gov | HCT-116, HeLa, HepG2, A549 |

| Thiazole Hybrids | N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | Inhibits growth and induces apoptosis. nih.gov | Human hepatocellular carcinoma (HCC) |

| Phenylamide Derivatives | Benzofuran-2-carboxylic acid N-(4'-hydroxyphenyl)amide | Potent anticancer activity. bohrium.com | Not specified |

Benzofuran Derivatives as Immune Modulators

More recent preclinical research has explored the role of benzofuran-2-carboxylic acid derivatives in cancer immunotherapy. A study identified this class of compounds as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), an important enzyme in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov

The most active compounds, D14 and D34, were found to reversibly inhibit LYP and regulate the TCR signaling pathway. nih.govresearchgate.net In a syngeneic mouse model with MC38 tumors, both D14 and D34 significantly suppressed tumor growth by enhancing the antitumor immunity. nih.govresearchgate.net This was achieved through the activation of T-cells and the inhibition of M2 macrophage polarization. nih.govresearchgate.net An interesting finding was that treatment with D14 or D34 also upregulated the expression of PD-1/PD-L1, suggesting a potential for combination therapy with immune checkpoint inhibitors. nih.govresearchgate.net

| Analogue Class | Lead Compounds | Mechanism of Action | Preclinical Model | Key Outcomes |

| LYP Inhibitors | D14, D34 | Reversible inhibition of Lymphoid-tyrosine phosphatase (LYP), regulation of TCR signaling. nih.govresearchgate.net | MC38 syngeneic mouse model | Suppressed tumor growth, boosted antitumor immunity (T-cell activation, inhibition of M2 macrophage polarization), upregulated PD-1/PD-L1 expression. nih.govresearchgate.net |

Other Promising Analogues

The structural diversity of the benzofuran core allows for the development of analogues with a wide range of biological activities. For instance, amiodarone (B1667116), a well-known antiarrhythmic drug, is a benzofuran derivative. nih.gov Research into amiodarone analogues, such as dronedarone, aims to reduce the side effects associated with the parent compound while retaining therapeutic efficacy. nih.gov While the primary application is in cardiology, the study of these analogues provides valuable insights into the structure-activity relationships of the benzofuran scaffold.

In the context of neuroprotection, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect against excitotoxic neuronal cell damage. researchgate.net Certain substitutions on the phenyl ring were found to be important for this neuroprotective activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-Dimethyl-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step synthesis starting from substituted benzofuran precursors. For example, methyl ester intermediates can undergo hydrolysis under basic conditions (e.g., KOH in methanol/water) to yield the carboxylic acid derivative . Column chromatography (e.g., using PE/EA gradients) and recrystallization (solvent diffusion) are critical for purification . Optimization of reaction temperature (e.g., 50°C for hydrolysis) and catalyst selection (e.g., Pd-catalyzed C–H activation) can improve yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze substituent effects on chemical shifts. For example, methyl groups at positions 3 and 7 will exhibit distinct splitting patterns in the aromatic region .

- IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzofuran (C-O-C stretch ~1250 cm⁻¹) functional groups .

- MS : Validate molecular weight (e.g., calculated for C₁₁H₁₀O₃: 190.06 g/mol) and fragmentation patterns .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s carboxylic acid group. For recrystallization, solvent pairs like ethyl acetate/hexane or methanol/water are effective . Solubility testing under varying pH (e.g., acidic vs. basic conditions) can further guide solvent selection .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For example, the carboxyl group’s electrophilicity and methyl substituents’ steric effects influence reactivity . Compare computational results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodology : Cross-validate using multiple techniques:

- X-ray crystallography : Resolve ambiguities in NMR assignments by determining crystal structure (e.g., planarity of benzofuran ring and intermolecular H-bonding patterns) .

- Dynamic NMR : Investigate rotational barriers of methyl groups if splitting patterns deviate from theory .

Q. How can biological activity assays (e.g., antimicrobial, anticancer) be designed for this compound?

- Methodology :

- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .

- Anticancer screens : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with control compounds like 5-fluorouracil .

- Mechanistic studies : Probe enzyme inhibition (e.g., dihydroorotate dehydrogenase) via kinetic assays and molecular docking .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies:

- Thermal stability : Heat at 40–60°C and monitor decomposition via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and track changes in absorbance .

- Humidity : Store at 75% RH and assess hydrolysis of the carboxyl group .

Q. How does this compound interact with metal ions in coordination chemistry applications?

- Methodology : Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.